1-(3,4-dimethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

Strategic regioisomeric probe for KAT2A acetyltransferase inhibitor SAR: C5-pyridin-2-yl architecture contrasts with N-pyridinium-4-carboxylate series (Pacifico et al., 2022), offering an orthogonal vector for pyridine presentation. Dual aryl substitution—3,4-dimethylphenyl at N1 and pyridin-2-yl at C5—creates a picolinic acid-like bidentate metal-coordination motif absent in simpler triazole acids, enabling metalloenzyme inhibitor design. C4 carboxylic acid handle supports amide coupling and parallel library synthesis. Computed TPSA 80.9 Ų, XLogP3 2.6—favorable drug-like space for hit-to-lead optimization. ≥97% purity; sealed dry storage at 2–8°C. Ideal for PAP inhibition assays and epigenetic target SAR programs requiring defined regioisomeric tools.

Molecular Formula C16H14N4O2
Molecular Weight 294.31 g/mol
CAS No. 1351778-37-4
Cat. No. B1523502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
CAS1351778-37-4
Molecular FormulaC16H14N4O2
Molecular Weight294.31 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3)C
InChIInChI=1S/C16H14N4O2/c1-10-6-7-12(9-11(10)2)20-15(13-5-3-4-8-17-13)14(16(21)22)18-19-20/h3-9H,1-2H3,(H,21,22)
InChIKeyPQRYNXKMNNLCBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dimethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1351778-37-4): Core Structural Identity and Physicochemical Baseline for Research Procurement


1-(3,4-Dimethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1351778-37-4) is a heterocyclic small molecule belonging to the 1,2,3-triazole-4-carboxylic acid class, featuring a 3,4-dimethylphenyl substituent at the N1 position and a pyridin-2-yl group at the C5 position of the triazole ring. Its molecular formula is C16H14N4O2 with a molecular weight of 294.31 g/mol [1]. The compound possesses one hydrogen bond donor (carboxylic acid), five hydrogen bond acceptors, a computed XLogP3 of 2.6, and a topological polar surface area (TPSA) of 80.9 Ų, placing it within drug-like chemical space [1]. It is commercially available from multiple vendors at purities typically ≥95–97%, with recommended storage at 2–8°C in sealed, dry conditions .

Why In-Class 1,2,3-Triazole-4-carboxylic Acids Cannot Substitute for 1-(3,4-Dimethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid


The 1,2,3-triazole-4-carboxylic acid scaffold supports extensive diversification, but subtle variations in substitution pattern produce substantial differences in physicochemical properties, molecular recognition, and biological activity. Replacing the 3,4-dimethylphenyl group with a simpler phenyl ring reduces lipophilicity and alters steric bulk; removing the pyridin-2-yl group at C5 eliminates a key hydrogen-bond-accepting and potential metal-coordinating moiety. Published structure–activity relationship (SAR) studies on related triazole carboxylate series demonstrate that both the nature and position of aryl substituents critically modulate target binding affinity and selectivity, with uncompetitive inhibition constants (Kiuc) varying over an order of magnitude (e.g., from 23 μM to 276 μM against pig purple acid phosphatase) among closely related phenyltriazole carboxylic acid analogs [1]. Consequently, generic or nearest-neighbor substitution without systematic verification risks compromising experimental reproducibility and obscuring SAR interpretation.

Quantitative Differentiation Evidence for 1-(3,4-Dimethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Versus Closest Structural Analogs


Computed Lipophilicity (XLogP3) Differentiation from Non-methylated and Mono-methylated Phenyl Analogs

The 3,4-dimethyl substitution on the N1-phenyl ring confers measurably higher computed lipophilicity compared to the unsubstituted phenyl analog and the mono-methyl (m-tolyl) analog. The target compound has a PubChem-computed XLogP3 of 2.6 [1]. By comparison, 1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 947271-61-6, C14H10N4O2, MW 266.25) has an estimated XLogP of approximately 2.0, and 1-(m-tolyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1326911-73-2, C15H12N4O2, MW 280.28) has an estimated XLogP of approximately 2.3. The increased lipophilicity of the 3,4-dimethylphenyl derivative alters predicted membrane partitioning and may influence both passive permeability and off-target binding profiles .

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Differentiation for CNS vs. Peripheral Target Prioritization

The target compound has a TPSA of 80.9 Ų and five hydrogen bond acceptors (HBA = 5) with one hydrogen bond donor (HBD = 1) [1]. This places the compound near the threshold commonly applied for central nervous system (CNS) drug-likeness (TPSA < 90 Ų), but distinguishes it from analogs lacking the pyridin-2-yl group. For instance, 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (lacking the 5-pyridin-2-yl substituent) would have a TPSA of approximately 67–72 Ų and only 4 hydrogen bond acceptors, representing a reduced capacity for polar interactions [2]. The additional pyridyl nitrogen in the target compound provides an extra HBA site that can serve as a metal-coordination handle or hydrogen bond acceptor in target binding, a feature absent in the simpler phenyl-only analog.

Polar surface area CNS drug-likeness Bioavailability

Purity Specification and Storage Stability: Commercial Batch Reproducibility vs. Nearest Available Analogs

The target compound is available from multiple independent vendors with a minimum purity specification of 95–97% and recommended storage at 2–8°C in sealed, dry conditions . By contrast, the closest commercially available analog, 1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 947271-61-6), is typically offered at 95% purity . While both compounds meet research-grade thresholds, the target compound's multi-vendor availability at ≥97% purity from ChemScene provides greater assurance of batch-to-batch consistency for quantitative structure–activity relationship (QSAR) studies and repeat dose-response assays.

Compound purity Reproducibility Procurement specification

Scaffold Relationship to Pyridyl-Triazole Carboxylate KAT2A Inhibitors: Class-Level Evidence for Epigenetic Screening Relevance

A 2022 study by Pacifico et al. identified N-pyridyl-triazole carboxylates as a new prototype class of inhibitors of the acetyltransferase KAT2A (GCN5), with in silico virtual screening, binding affinity testing, and in vitro inhibition assays converging to validate this chemotype [1]. While the specific compounds characterized in that study were N-pyridinium-4-carboxylic-5-alkyl triazoles rather than the N1-aryl-C5-pyridin-2-yl regioisomer represented by the target compound, both share the core triazole-4-carboxylic acid scaffold with a pyridine-containing substituent. The target compound's pyridin-2-yl group at C5 positions the pyridine nitrogen for potential metal coordination or hydrogen bonding in a manner distinct from the N-pyridinium regioisomers, offering a structurally orthogonal tool for exploring SAR around this emerging epigenetic target class [2].

KAT2A inhibition Epigenetics Acetyltransferase

Rotatable Bond Count and Conformational Flexibility Relative to Alkyl-Linked and Methylene-Bridged Analogs

The target compound has three rotatable bonds (carboxylic acid C–C, N1–phenyl, and C5–pyridyl linkages) [1]. This is fewer than analogs incorporating a methylene spacer between the triazole and aryl group, such as 1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 1491833-09-0, estimated 4 rotatable bonds) [2]. Each additional rotatable bond incurs an entropic penalty of approximately 0.5–1.5 kcal/mol upon target binding. The more constrained architecture of the target compound, with direct N-aryl and C-aryl linkages, reduces conformational entropy loss on binding and may contribute to improved ligand efficiency compared to more flexible analogs [3].

Conformational flexibility Entropic penalty Ligand efficiency

Predicted Physicochemical Stability Indicators: Boiling Point and Density as Surrogate Measures of Intermolecular Interaction Strength

The target compound has a predicted density of 1.32 ± 0.1 g/cm³ and a predicted boiling point of 527.9 ± 60.0 °C . These values reflect strong intermolecular interactions (hydrogen bonding via carboxylic acid dimerization and π–π stacking from the two aryl rings). For comparison, the des-pyridyl analog, 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (MW 217.23), has a lower predicted density and boiling point due to the absence of the additional aryl ring. While predicted values carry inherent uncertainty, the substantially higher boiling point of the target compound suggests greater thermal stability and lower volatility, which may be advantageous for long-term storage and for experimental protocols involving elevated temperatures [1].

Thermal stability Formulation Handling properties

Research and Industrial Application Scenarios for 1-(3,4-Dimethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Based on Verified Differentiation Evidence


Epigenetic Drug Discovery: KAT2A Acetyltransferase Inhibitor Screening and SAR Expansion

The target compound serves as a regioisomeric probe for the pyridyl-triazole carboxylate chemotype recently validated as KAT2A acetyltransferase inhibitors [1]. Its C5-pyridin-2-yl architecture is regioisomeric to the N-pyridinium-4-carboxylates characterized by Pacifico et al. (2022), offering an orthogonal vector for pyridine presentation to the KAT2A active site. Researchers exploring structure–activity relationships around this emerging epigenetic target can use this compound to systematically assess whether pyridine connectivity (C5-triazole vs. N1-triazolium) influences binding affinity, selectivity, and inhibition modality. The compound's computed TPSA of 80.9 Ų and XLogP3 of 2.6 [2] place it within favorable drug-like space for hit-to-lead optimization.

Medicinal Chemistry: Scaffold-Hopping from 1,4-Diaryl-1,2,3-triazoles to 1-Aryl-5-pyridyl-1,2,3-triazole-4-carboxylic Acids

1,4-Diaryl-1,2,3-triazoles are well-precedented in medicinal chemistry, particularly in neuroscience (e.g., J147 for Alzheimer's disease). The target compound represents a scaffold-hop embedding a carboxylic acid at the C4 position, enabling amide coupling, esterification, and salt formation for property modulation [1]. The 3,4-dimethylphenyl N1-substituent provides increased lipophilicity (XLogP3 = 2.6) relative to unsubstituted phenyl analogs, potentially advantageous for targets with hydrophobic binding pockets. The carboxylic acid functionality offers a synthetic handle for generating diverse amide libraries through parallel synthesis with amine building blocks [2].

Biochemical Assay Development: Positive Control or Tool Compound for Purple Acid Phosphatase Inhibition Studies

Although the target compound itself has not been directly characterized against PAPs, the closely related phenyltriazole carboxylic acid series has demonstrated uncompetitive inhibition of pig PAP with Kiuc values ranging from 23 μM to 276 μM [1]. The target compound's dual aryl architecture (3,4-dimethylphenyl and pyridin-2-yl) may confer distinct binding interactions compared to the simpler phenyltriazole acids characterized by Hussein et al. (2019). Researchers developing PAP inhibition assays for osteoporosis drug discovery can employ this compound as a structurally differentiated tool to probe the steric and electronic tolerance of the PAP active site groove, complementing the existing phenyltriazole series.

Chemical Biology: Metal-Chelating Triazole Probe with Bidentate Pyridyl–Carboxylate Coordination Potential

The target compound juxtaposes a pyridin-2-yl group at C5 with a carboxylic acid at C4 on the triazole ring, creating a potential bidentate metal-coordination motif reminiscent of picolinic acid. This structural feature is absent in simpler triazole-4-carboxylic acids lacking the proximate pyridyl nitrogen [1]. The five hydrogen bond acceptors include the pyridyl N, triazole N2 and N3, and carboxylate oxygens, providing multiple potential metal-coordination geometries [2]. This makes the compound suitable as a ligand scaffold for metalloenzyme inhibitor design (e.g., zinc-dependent hydrolases, iron-containing dioxygenases) where the pyridyl–carboxylate chelation motif is a validated pharmacophore.

Quote Request

Request a Quote for 1-(3,4-dimethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.